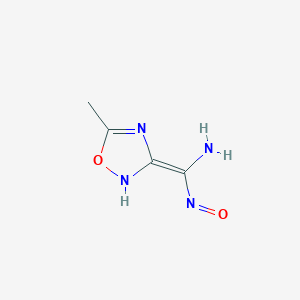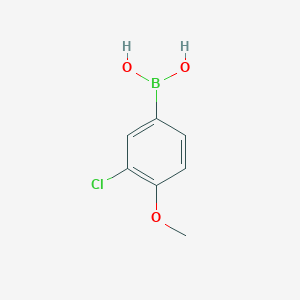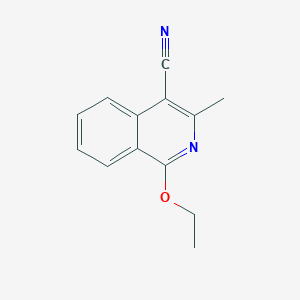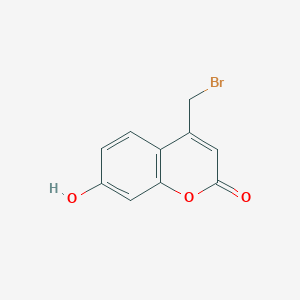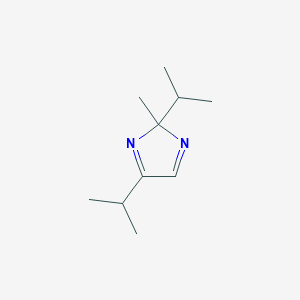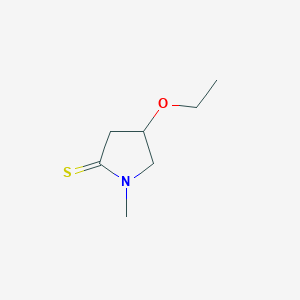
1-Methyl-4-ethoxypyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-ethoxypyrrolidine-2-thione, also known as MEPT, is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. MEPT is a thione derivative of pyrrolidine and has a molecular formula of C8H15NS.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-ethoxypyrrolidine-2-thione is not well understood. However, it has been suggested that 1-Methyl-4-ethoxypyrrolidine-2-thione may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. 1-Methyl-4-ethoxypyrrolidine-2-thione may also act by disrupting the cell membrane of microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
1-Methyl-4-ethoxypyrrolidine-2-thione has been found to have low toxicity in animal studies. However, its long-term effects on human health are not yet known. 1-Methyl-4-ethoxypyrrolidine-2-thione has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. 1-Methyl-4-ethoxypyrrolidine-2-thione has also been found to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-ethoxypyrrolidine-2-thione has several advantages for use in lab experiments. It is relatively easy and cost-effective to synthesize, and it has low toxicity. 1-Methyl-4-ethoxypyrrolidine-2-thione also has antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the development of new drugs. However, 1-Methyl-4-ethoxypyrrolidine-2-thione has some limitations. Its mechanism of action is not well understood, and its long-term effects on human health are not yet known.
Orientations Futures
There are several future directions for the study of 1-Methyl-4-ethoxypyrrolidine-2-thione. One potential area of research is the development of new antibiotics and antifungal agents based on the antimicrobial and antifungal properties of 1-Methyl-4-ethoxypyrrolidine-2-thione. Another potential area of research is the development of new cancer therapies based on the anticancer properties of 1-Methyl-4-ethoxypyrrolidine-2-thione. In addition, the mechanism of action of 1-Methyl-4-ethoxypyrrolidine-2-thione could be further studied to better understand its potential applications in scientific research.
Méthodes De Synthèse
1-Methyl-4-ethoxypyrrolidine-2-thione can be synthesized through a one-pot reaction using 2-methylpyrrolidine, ethyl chloroformate, and ammonium thiocyanate. The reaction is carried out in the presence of triethylamine and dichloromethane as a solvent. The yield of 1-Methyl-4-ethoxypyrrolidine-2-thione obtained through this method is around 70-80%. The synthesis of 1-Methyl-4-ethoxypyrrolidine-2-thione is relatively simple and cost-effective, making it an attractive option for researchers.
Applications De Recherche Scientifique
1-Methyl-4-ethoxypyrrolidine-2-thione has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antifungal, and anticancer properties. 1-Methyl-4-ethoxypyrrolidine-2-thione has also been studied for its potential use as a corrosion inhibitor and as an additive in lubricants. In addition, 1-Methyl-4-ethoxypyrrolidine-2-thione has been studied for its potential use in the synthesis of other organic compounds.
Propriétés
Numéro CAS |
190193-02-3 |
|---|---|
Nom du produit |
1-Methyl-4-ethoxypyrrolidine-2-thione |
Formule moléculaire |
C7H13NOS |
Poids moléculaire |
159.25 g/mol |
Nom IUPAC |
4-ethoxy-1-methylpyrrolidine-2-thione |
InChI |
InChI=1S/C7H13NOS/c1-3-9-6-4-7(10)8(2)5-6/h6H,3-5H2,1-2H3 |
Clé InChI |
SMHDXFAWQBZDNC-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=S)N(C1)C |
SMILES canonique |
CCOC1CC(=S)N(C1)C |
Synonymes |
2-Pyrrolidinethione, 4-ethoxy-1-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



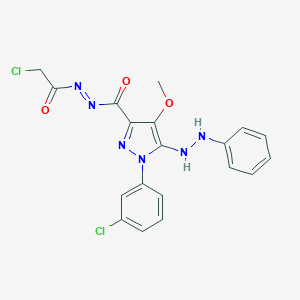
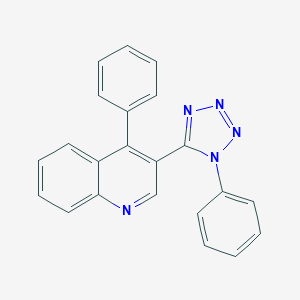
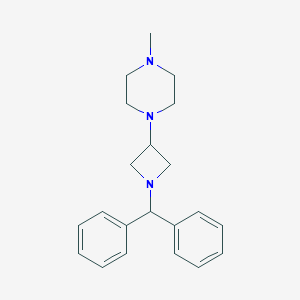
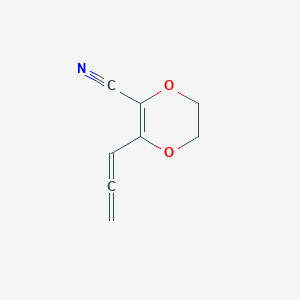
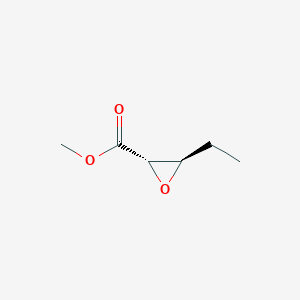
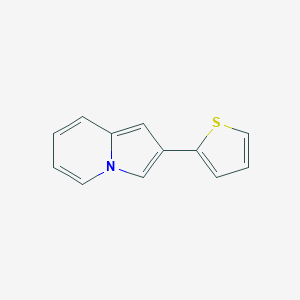
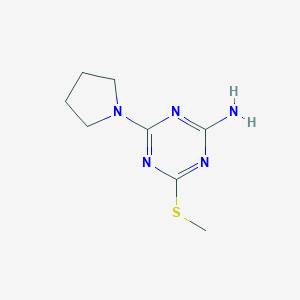
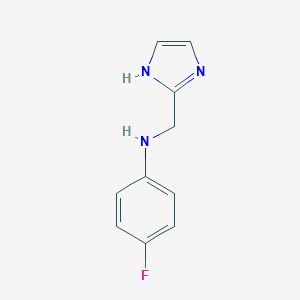
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
